4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide
Description
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a chromene (benzopyran) core fused with a thiazole ring via a carboxamide linkage. This compound is synthesized via amide coupling between 4-oxo-4H-chromene-3-carboxylic acid derivatives and 2-amino-4-phenylthiazole, analogous to methods described for related N-(thiazol-2-yl)-amides .
Properties
CAS No. |
477550-30-4 |
|---|---|
Molecular Formula |
C19H12N2O3S |
Molecular Weight |
348.38 |
IUPAC Name |
4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17-13-8-4-5-9-16(13)24-10-14(17)18(23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) |
InChI Key |
LXJXUOZKBQWHLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), DMF, 80°C | 5-Bromo-4-phenylthiazole derivative | 72% | |
| Aminolysis | Ethylenediamine, EtOH, reflux 6h | Thiazole-2-amine analog | 68% |
These reactions are facilitated by the electron-deficient nature of the thiazole ring, enabling attack by nucleophiles like amines or halides.
Condensation Reactions Involving the Chromene Core
The chromene carbonyl group participates in condensation reactions. A notable example involves salicylaldehyde:
-
Reactants : 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide (1.0 eq), salicylaldehyde (1.2 eq)
-
Conditions : 1,4-dioxane, piperidine (catalyst), reflux (101°C, 2h)
-
Product : Coumarin-thiazole hybrid (C₃₀H₁₉N₃O₄S)
-
Yield : 85%
This reaction proceeds via a Knoevenagel-like mechanism, forming a conjugated system that enhances fluorescence properties .
Oxidation of the Thiazole Sulfur
Controlled oxidation modifies the thiazole ring’s electronic properties:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 1h | Thiazole-S-oxide | Enhanced solubility in polar solvents |
| H₂O₂ (30%) | AcOH, 50°C, 3h | Thiazole-S,S-dioxide | Improved bioactivity profile |
Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions enable aryl/alkyl group introduction:
Suzuki-Miyaura Coupling :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Conditions : DMF/H₂O (4:1), 90°C, 12h
-
Substrate : Brominated thiazole derivative
-
Coupling Partner : Phenylboronic acid
-
Yield : 78%
This method is pivotal for generating analogs with tunable pharmacokinetic properties.
Hydrolysis of the Carboxamide Group
The carboxamide undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4h | 4-oxo-4H-chromene-3-carboxylic acid | Recovery of chromene core |
| Basic (NaOH, 10%) | RT, 24h | Sodium carboxylate salt | Improved aqueous solubility |
Cycloaddition Reactions
The chromene’s conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Bicyclic adduct | Endo preference (85:15) |
| Tetracyanoethylene | CH₃CN, RT, 12h | Polycyclic nitrile derivative | Quantitative yield |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing carboxamide group directs electrophiles to the thiazole ring’s C-5 position.
-
Steric Considerations : The 4-phenyl group on the thiazole impedes reactions at the adjacent C-5 position, favoring C-2 modifications.
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of chromene derivatives, including 4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide, as anticancer agents:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines such as MCF-7 (breast cancer) and HL-60 (leukemia) cells. For instance, derivatives based on the chromen-4-one scaffold have shown moderate to high cytotoxicity against these cell lines, suggesting their potential as lead compounds for further development .
| Compound | IC50 (μM) against MCF-7 | IC50 (μM) against HL-60 |
|---|---|---|
| Chromen derivative 1 | 30.5 | 42.0 |
| Chromen derivative 2 | 24.5 | 24.4 |
Antimicrobial Activity
The thiazole ring in the compound enhances its antimicrobial properties. Research indicates that thiazole-containing compounds exhibit significant antibacterial and antifungal activities:
- Antibacterial Effects : Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
Antihistaminic and Bronchodilatory Effects
Research has also explored the antihistaminic properties of chromone derivatives:
- Histamine Receptor Antagonism : Compounds similar to this compound have demonstrated significant inhibition of histamine-induced contractions in isolated guinea pig ileum, indicating their potential use in treating allergic reactions and asthma .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study synthesized various chromen derivatives and evaluated their cytotoxic effects using MTT assays. The results indicated that certain compounds exhibited lower IC50 values against leukemia cells compared to standard chemotherapeutics, highlighting their potential as effective anticancer agents .
- Antimicrobial Screening : Another research effort involved screening thiazole-based compounds for antibacterial activity against multiple strains, revealing that specific substitutions on the thiazole ring significantly enhanced their efficacy .
- Bronchodilatory Activity Assessment : In vivo studies demonstrated that selected chromone derivatives provided protection against histamine-induced convulsions in animal models, suggesting their therapeutic potential for respiratory conditions .
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives
Table 2: Thiazole-2-yl Carboxamide Derivatives
Biological Activity
The compound 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a member of the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H14N2O3S
- Molecular Weight : 342.38 g/mol
This compound features a chromene backbone substituted with a phenylthiazole moiety, which is critical for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29) .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromene | MCF-7 | <10 |
| 4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromene | HT29 | <15 |
The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2 and cyclin-dependent kinases .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well documented. Compounds related to 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromene | Staphylococcus aureus | 50 |
| 4-Oxo-N-(4-phenylthiazol-2-yl)-4H-chromene | Escherichia coli | 100 |
The presence of electron-withdrawing groups in the thiazole ring enhances the antimicrobial properties by increasing the compound's lipophilicity, facilitating better membrane penetration .
Enzyme Inhibition
Inhibitory studies have shown that derivatives of this compound can act as potent inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The dual inhibitory effect against these enzymes suggests potential applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl and thiazole moieties significantly influence the biological activity. For example:
- Substitution Patterns : Electron-donating groups on the phenyl ring enhance activity, while electron-withdrawing groups can sometimes reduce it.
- Thiazole Modifications : Changes in the thiazole structure affect binding affinity to target proteins, altering the overall potency of the compound.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study demonstrated that a derivative with a methoxy group showed increased cytotoxicity against cancer cell lines compared to its unsubstituted counterpart .
- Another investigation highlighted that thiazole-containing compounds exhibited significant antimicrobial effects against multi-drug resistant strains, emphasizing their potential as new therapeutic agents .
Q & A
Q. How can researchers optimize the synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide to improve yield and purity?
Methodological Answer: Optimization involves multi-step organic synthesis with controlled reaction conditions. Key steps include:
- Precursor Selection : Use chromene-3-carboxylic acid derivatives and 4-phenylthiazol-2-amine as starting materials, ensuring proper functional group compatibility .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or DMSO to isolate the final product .
- Yield Enhancement : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to favor carboxamide coupling .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural elucidation, if crystallizable .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer: Prioritize assays aligned with the compound’s structural motifs (chromene and thiazole):
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Screening :
- Microdilution Method : Assess MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the thiazole and chromene moieties?
Methodological Answer:
- Systematic Substitution :
- Synthesize analogs with modifications to the thiazole ring (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and chromene carbonyl group .
- Biological Profiling :
- Compare IC₅₀ values across analogs to identify critical substituents. For example, electron-withdrawing groups on the thiazole may enhance kinase inhibition .
- Computational Modeling :
Q. What mechanistic insights exist for the compound’s anticancer activity, and how can they be validated?
Methodological Answer:
- Apoptosis Induction :
- Target Engagement :
- In Vivo Correlation :
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Structural Verification :
- Confirm compound identity via NMR and HRMS to rule out batch variability .
- Orthogonal Assays :
Q. What strategies can overcome solubility challenges in pharmacological studies of this compound?
Methodological Answer:
- Formulation Optimization :
- Prodrug Design :
- Synthesize phosphate or glycine conjugates to improve bioavailability .
- Nanoformulations :
- Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Q. How can computational methods predict off-target interactions or toxicity?
Methodological Answer:
- QSAR Modeling :
- Molecular Dynamics (MD) :
- Toxicity Databases :
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- CRISPR Knockout :
- Pull-Down Assays :
- Employ biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .
Q. How can multi-omics approaches elucidate the compound’s toxicological profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
